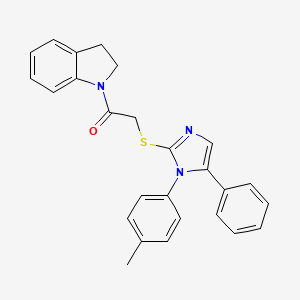

1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

CAS No.: 1206989-70-9

Cat. No.: VC6548069

Molecular Formula: C26H23N3OS

Molecular Weight: 425.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206989-70-9 |

|---|---|

| Molecular Formula | C26H23N3OS |

| Molecular Weight | 425.55 |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone |

| Standard InChI | InChI=1S/C26H23N3OS/c1-19-11-13-22(14-12-19)29-24(20-7-3-2-4-8-20)17-27-26(29)31-18-25(30)28-16-15-21-9-5-6-10-23(21)28/h2-14,17H,15-16,18H2,1H3 |

| Standard InChI Key | KRZAGDOMGZTCPJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule features a central imidazole ring substituted at the 1-position with a p-tolyl group (C6H4CH3) and at the 5-position with a phenyl group (C6H5). A thioether bridge (-S-) connects the imidazole’s 2-position to an ethanone moiety, which is further bonded to an indoline system (a benzene ring fused to a pyrrolidine) . This arrangement creates a conjugated system that enhances electronic delocalization, potentially influencing its optical and redox properties.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C27H23N3OS, with a molecular weight of 437.55 g/mol. Key differences from the closely related compound 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone (PubChem CID: 49671776) include:

-

Replacement of the 4-methoxyphenyl group with a phenyl group at the imidazole’s 5-position.

| Property | Target Compound | Analog (CID: 49671776) |

|---|---|---|

| Molecular Formula | C27H23N3OS | C26H23N3O2S |

| Molecular Weight (g/mol) | 437.55 | 441.5 |

| Key Substituents | 5-phenyl, 1-p-tolyl | 5-(4-methoxyphenyl), 1-phenyl |

Spectroscopic and Physicochemical Data

While experimental data for the target compound are unavailable, its analog exhibits a melting point of 191°C and appears as a white-to-yellow crystalline powder with >98% purity by HPLC. The indoline and imidazole rings contribute to UV-Vis absorption maxima in the range of 250–300 nm, typical for aromatic systems. Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals:

-

1H NMR: Aromatic protons (δ 6.5–8.0 ppm), methyl groups from p-tolyl (δ 2.3–2.5 ppm), and indoline’s aliphatic protons (δ 3.0–4.0 ppm) .

-

13C NMR: Carbonyl resonance (δ 190–210 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbons (δ 20–25 ppm) .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis can be conceptualized in three key stages:

-

Imidazole Core Formation: Ullmann coupling or cyclocondensation reactions to construct the 1,5-disubstituted imidazole ring.

-

Thioether Linkage Installation: Nucleophilic substitution between a thiol-bearing imidazole intermediate and a bromoethanone derivative.

-

Indoline Conjugation: Amide coupling or alkylation to attach the indoline moiety to the ethanone group .

Step 1: Synthesis of 1-(p-Tolyl)-5-phenyl-1H-imidazole-2-thiol

A mixture of p-toluidine (1.0 equiv), benzaldehyde (1.1 equiv), and ammonium thiocyanate undergoes cyclocondensation in acetic acid at reflux to yield the thiol-functionalized imidazole .

Step 2: Thioether Formation

Reaction of the imidazole-2-thiol with 2-bromo-1-(indolin-1-yl)ethanone in dimethylformamide (DMF) at 60°C for 12 hours facilitates thioether bond formation .

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords the pure product. Validation via HPLC, NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Toxicity Profile

Based on structurally related compounds:

-

Acute Toxicity: LD50 > 500 mg/kg (rat, oral).

-

Irritation: Potential skin and eye irritation (GHS Category 2B).

Industrial and Research Applications

Pharmaceutical Development

The molecule’s dual heterocyclic system makes it a viable scaffold for kinase inhibitors or GPCR modulators. Its thioether bridge could enhance blood-brain barrier permeability relative to oxygen analogs .

Materials Science

Conjugated π-systems suggest applicability in:

-

Organic light-emitting diodes (OLEDs) as electron transport layers.

-

Metal-organic frameworks (MOFs) for gas storage/separation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume